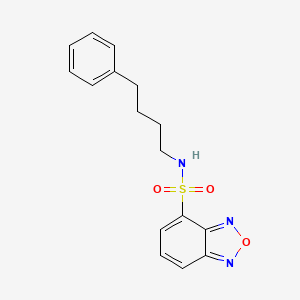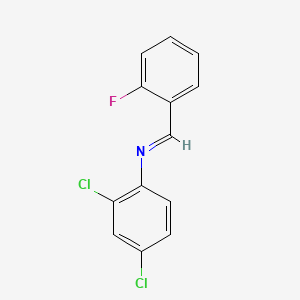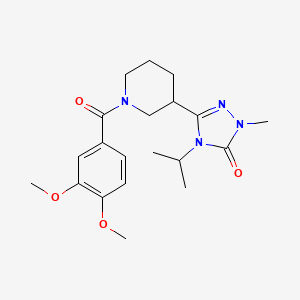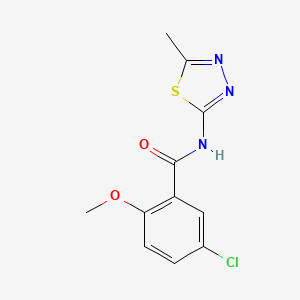![molecular formula C22H17Cl2N3O2 B11118519 2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B11118519.png)
2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl chloride. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to yield the desired benzodiazole derivative. Finally, the benzodiazole derivative is coupled with 2-chlorophenyl acetamide to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy and benzodiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.
Scientific Research Applications
2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-2-methylpropanoic acid
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-[(3-Chlorophenoxy)methyl]morpholine
Uniqueness
Compared to similar compounds, 2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE stands out due to its unique combination of a chlorophenoxy group and a benzodiazole ring
Properties
Molecular Formula |
C22H17Cl2N3O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H17Cl2N3O2/c23-15-7-1-3-9-17(15)26-22(28)13-27-19-11-5-4-10-18(19)25-21(27)14-29-20-12-6-2-8-16(20)24/h1-12H,13-14H2,(H,26,28) |
InChI Key |
ZWAYRFTVTDSTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3Cl)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-hydroxyethyl)sulfonyl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11118437.png)


![2-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B11118465.png)
![2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11118473.png)
![Methyl 4-phenyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11118475.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118478.png)
![5-chloro-2-[1-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11118479.png)
![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11118493.png)


![1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11118512.png)
![4-[({[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]oxy}carbonyl)amino]phenyl propanoate](/img/structure/B11118515.png)

